molecular formula C6H3BrF3N B054369 4-Bromo-3-(trifluoromethyl)pyridine CAS No. 1060801-89-9

4-Bromo-3-(trifluoromethyl)pyridine

Cat. No.: B054369
CAS No.: 1060801-89-9
M. Wt: 225.99 g/mol
InChI Key: RLVNVSDFDCYSAY-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrF3N and its molecular weight is 225.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Optical Studies

4-Bromo-3-(trifluoromethyl)pyridine and its derivatives have been extensively studied for their spectroscopic and optical properties. For instance, research conducted by Vural and Kara (2017) employed Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies to characterize the spectroscopic properties of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine. Their study also utilized density functional theory (DFT) to explore the compound's optimized geometric structure, vibrational frequencies, and non-linear optical (NLO) properties. This research highlights the potential of such compounds in the development of materials with novel optical properties (Vural & Kara, 2017).

Synthetic Chemistry Applications

In synthetic chemistry, trifluoromethyl-substituted pyridines are valuable for constructing complex molecules. Cottet and Schlosser (2002) demonstrated a methodology for generating trifluoromethyl-substituted pyridines through the displacement of iodine by (trifluoromethyl)copper generated in situ. This method has been applied to 2-iodopyridines, allowing for almost quantitative conversion into 2-(trifluoromethyl)pyridines, showcasing the versatility of these compounds in synthetic chemistry applications (Cottet & Schlosser, 2002).

Medicinal Chemistry and Biological Applications

Trifluoromethyl-substituted pyridines also find applications in medicinal chemistry and biological studies. El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, and Deigner (2021) synthesized triazolopyridines using a chlorinated agent for hydrazones under mild conditions, leading to compounds with potential pharmaceutical applications. The study's results, including X-ray diffraction, provide a basis for the further exploration of these compounds in the development of new drugs and therapeutic agents (El-Kurdi et al., 2021).

Mechanism of Action

Target of Action

4-Bromo-3-(trifluoromethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound’s primary targets are the organoboron reagents used in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the trifluoromethylpyridine group) from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects include the creation of new organic compounds with potential applications in various industries .

Pharmacokinetics

As a reagent used in chemical reactions, its bioavailability would be determined by the reaction conditions, such as temperature, ph, and the presence of a catalyst .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . In the agrochemical and pharmaceutical industries, trifluoromethylpyridine derivatives have been used in the protection of crops from pests and in the development of new drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a catalyst, and the specific organoboron reagents used . Proper storage conditions are also crucial to maintain the stability of the compound .

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The recommended precautionary statements are P305 + P351 + P338 .

Future Directions

The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVNVSDFDCYSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634103
Record name 4-Bromo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-89-9
Record name 4-Bromo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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